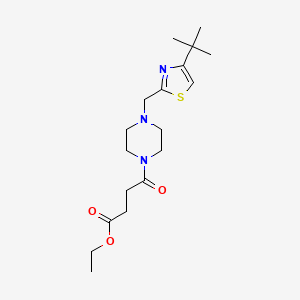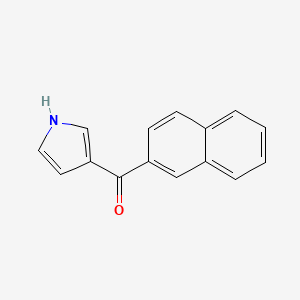![molecular formula C18H21ClN2O3 B2791412 N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)cyclohex-3-enecarboxamide CAS No. 2034552-00-4](/img/structure/B2791412.png)
N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)cyclohex-3-enecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
: N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)cyclohex-3-enecarboxamide is a synthetic compound with a unique structural framework Its complex structure, which includes the oxazepine and cyclohexene rings, makes it an intriguing subject for study in various scientific fields
Métodos De Preparación
: This compound can be synthesized through multi-step reactions starting from commercially available precursors. The synthetic route typically involves:
Formation of the oxazepine ring through a cyclization reaction.
Introduction of the chloro group via chlorination.
Coupling of the oxazepine derivative with cyclohex-3-enecarboxylic acid under amide bond formation conditions. Industrial production methods may optimize these steps to enhance yield and purity, involving precise control of reaction conditions such as temperature, solvent, and catalysts.
Análisis De Reacciones Químicas
: This compound undergoes various chemical reactions:
Oxidation
: The oxo group can participate in oxidation reactions, potentially yielding carboxylic acids or esters.
Reduction
: Reduction can occur at the oxo group or at the double bond in the cyclohexene ring, forming alcohols or saturated cyclic compounds.
Substitution
Hydrolysis
: The amide bond is susceptible to hydrolysis under acidic or basic conditions, leading to the formation of the corresponding amine and carboxylic acid.
Common reagents and conditions include oxidizing agents like KMnO4, reducing agents like LiAlH4, and nucleophiles like NaNH2. Major products from these reactions vary, but typically include derivatives of the original compound with modified functional groups.
Aplicaciones Científicas De Investigación
: N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)cyclohex-3-enecarboxamide finds applications in several domains:
Chemistry
: As a reactive intermediate for synthesizing more complex molecules.
Biology
: Used as a probe to study enzyme interactions due to its unique structure.
Medicine
Industry
: Can be utilized in the synthesis of advanced materials or as a catalyst for chemical reactions.
Mecanismo De Acción
: The compound exerts its effects by interacting with specific molecular targets. Its mechanism of action may involve binding to enzymes or receptors, altering their activity. The presence of the oxazepine and chloro groups suggests interactions with protein active sites, potentially disrupting biological pathways and leading to therapeutic effects.
Comparación Con Compuestos Similares
: When compared with other oxazepine derivatives, N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)cyclohex-3-enecarboxamide stands out due to its additional cyclohexene ring and chloro group. Similar compounds include:
N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)benzamide
: Lacks the cyclohexene ring, affecting its reactivity and applications.
N-(2-(7-bromo-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)cyclohex-3-enecarboxamide
: Substitution of chlorine with bromine changes the compound's properties.
N-(2-(7-chloro-3-hydroxy-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)cyclohex-3-enecarboxamide
: Hydroxy group instead of the oxo group, impacting its chemical behavior.
The unique combination of structural features in this compound provides it with distinct chemical reactivity and potential for diverse applications.
Propiedades
IUPAC Name |
N-[2-(7-chloro-3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]cyclohex-3-ene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O3/c19-15-6-7-16-14(10-15)11-21(17(22)12-24-16)9-8-20-18(23)13-4-2-1-3-5-13/h1-2,6-7,10,13H,3-5,8-9,11-12H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMHMUUUEAKMUSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)NCCN2CC3=C(C=CC(=C3)Cl)OCC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
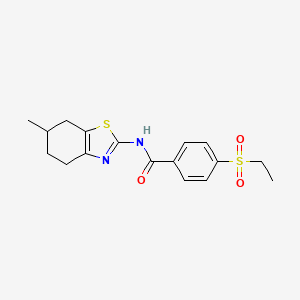
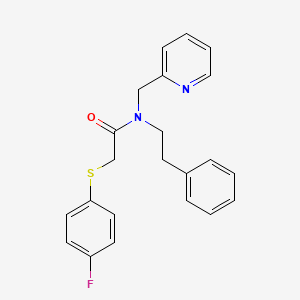
![1-(3,4-Dichlorophenyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B2791335.png)
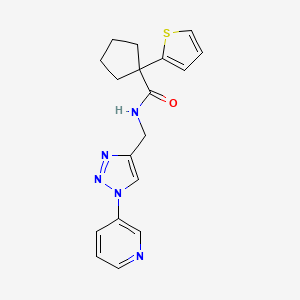
![2-(2-chlorophenyl)-1-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}ethan-1-one](/img/structure/B2791337.png)

![(E)-methyl 2-(6-ethyl-2-((1-(methylsulfonyl)piperidine-4-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2791340.png)
![[4-[(3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepan-1-yl]-quinoxalin-2-ylmethanone](/img/new.no-structure.jpg)
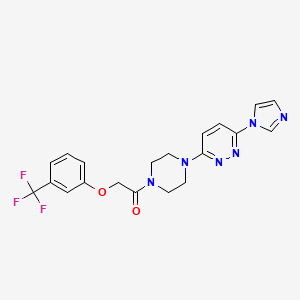
![9-bromo-6-ethyl-2,3-dipropoxy-6H-indolo[2,3-b]quinoxaline](/img/structure/B2791346.png)
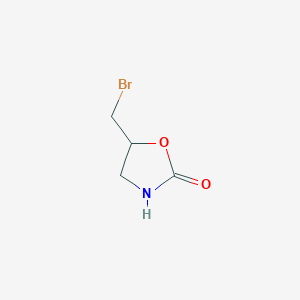
![methyl 2-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-4-phenyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide](/img/structure/B2791348.png)
